2-benzyl-4-(octahydro-1H-isoindol-2-yl)-4-oxobutanoic acid

KATP channel selectivity Cardiovascular safety Ischemic preconditioning

2-Benzyl-4-(octahydro-1H-isoindol-2-yl)-4-oxobutanoic acid (CAS 145375-43-5), most commonly known as mitiglinide, is the active free acid form of the meglitinide-class antidiabetic agent, often formulated as a calcium hydrate salt for therapeutic use. It functions as an insulinotropic agent by antagonizing ATP-sensitive potassium (KATP) channels on pancreatic β-cells, thereby stimulating endogenous insulin secretion.

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
CAS No. 145375-43-5
Cat. No. B115668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-4-(octahydro-1H-isoindol-2-yl)-4-oxobutanoic acid
CAS145375-43-5
Synonyms2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate
calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate
KAD 1229
KAD-1229
miti-glinide
mitiglinide
S21403
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C19H25NO3/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23)
InChIKeyWPGGHFDDFPHPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.08e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mitiglinide (CAS 145375-43-5) Procurement Guide: A Selective Meglitinide Insulin Secretagogue


2-Benzyl-4-(octahydro-1H-isoindol-2-yl)-4-oxobutanoic acid (CAS 145375-43-5), most commonly known as mitiglinide, is the active free acid form of the meglitinide-class antidiabetic agent, often formulated as a calcium hydrate salt for therapeutic use [1]. It functions as an insulinotropic agent by antagonizing ATP-sensitive potassium (KATP) channels on pancreatic β-cells, thereby stimulating endogenous insulin secretion. Unlike earlier generation sulfonylureas, mitiglinide is characterized as a rapid-onset, short-duration secretagogue specifically designed to manage postprandial hyperglycemia in type 2 diabetes mellitus [2]. Its primary differentiation within the glinide class stems from its uniquely high pharmacological selectivity for the pancreatic Kir6.2/SUR1 channel subtype, a feature that drives its distinct efficacy and safety profile for research procurement [3].

Selective pancreatic SUR1/Kir6.2 KATP channel targeting for β-cell studies with minimal cardiac/smooth muscle interference
Rapid-onset, short-duration insulinotropic profile for postprandial glucose excursion models
Well-characterized free acid form for in vitro electrophysiology and binding assays

Why Meglitinide Generics Cannot Replicate Mitiglinide's KATP Channel Subtype Specificity


Generic substitution within the meglitinide (glinide) or sulfonylurea class is scientifically invalid for applications dependent on specific KATP channel pharmacology. While all agents in this category lower blood glucose by closing pancreatic KATP channels, they differ profoundly in their selectivity for the pancreatic Kir6.2/SUR1 subtype over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms [1]. Mitiglinide exhibits nearly absolute selectivity (~1000-fold) for SUR1, a property not shared by close analogs like repaglinide, which is non-selective, or nateglinide, which still inhibits SUR2B at therapeutic concentrations [2]. This differential selectivity dictates distinct safety profiles regarding cardiovascular risk and ischemic preconditioning, making mitiglinide the preferred choice for studies requiring precise targeting of pancreatic β-cell KATP channels without confounding off-target cardiac effects [3].

Mitiglinide High SUR1 selectivity; minimal SUR2A/SUR2B activity, preserving β-cell-specific interpretation.
Repaglinide Non-selective KATP channel inhibition; cardiac and smooth muscle off-target effects may confound readouts.
Mitiglinide Rapid onset, short duration suited for postprandial models; low hypoglycemia-like endpoint incidence.
Nateglinide Faster onset but lower SUR1 selectivity; hypoglycemia-like events more frequent in comparative models.

Quantitative Head-to-Head Evidence for Mitiglinide (145375-43-5) vs. Its Closest Comparators


Superior Pancreatic KATP Channel Selectivity (1000-fold) Over Repaglinide and Glibenclamide

In excised inside-out patch-clamp recordings from Xenopus oocytes expressing the three KATP channel subtypes, mitiglinide demonstrates exceptional selectivity for the pancreatic β-cell subtype (Kir6.2/SUR1). Its inhibitory potency is 1000-fold greater for SUR1 than for the cardiac (SUR2A) or smooth muscle (SUR2B) subtypes [1]. This degree of selectivity is unmatched by repaglinide, which has been profiled as essentially non-selective (<2x), and far surpasses the moderate selectivity of glibenclamide (~10-20x) [2]. This establishes mitiglinide as the most pancreatic-specific insulin secretagogue in its class.

KATP Selectivity
Head-to-head
Mitiglinide ~1000-fold SUR1 selectivity (IC50 4 nM) vs. SUR2A (3 µM) / SUR2B (5 µM). Repaglinide: non-selective.
Supports β-cell-specific KATP channel studies.
Xenopus oocyte expression; inside-out patch clamp.
KATP channel selectivity Cardiovascular safety Ischemic preconditioning Patch-clamp electrophysiology

Higher Binding Affinity for Sulfonylurea Receptor 1 (SUR1) vs. Nateglinide and Repaglinide

Mitiglinide shows a higher affinity for the common sulfonylurea receptor binding site (SUR1) compared to nateglinide and repaglinide. In a competitive binding assay using [3H]glibenclamide on SUR1-expressed COS-1 cell membranes, mitiglinide's IC50 was 280 nM, which is 28.5 times more potent than nateglinide (IC50=8 µM) and 5.7 times more potent than repaglinide (IC50=1.6 µM) [1]. This superior binding at the molecular target's primary regulatory site is a key quantitative differentiator.

SUR1 Binding
Head-to-head
Mitiglinide IC50 280 nM; 28.5× more potent than nateglinide (8 µM) and 5.7× vs. repaglinide (1.6 µM).
Higher target engagement at lower concentrations.
[3H]glibenclamide displacement on COS-1 SUR1 membranes.
SUR1 binding affinity Target engagement Radioligand displacement Drug-receptor kinetics

Clinically Superior HbA1c Reduction and Lower Hypoglycemia Risk vs. Nateglinide

In a 16-week randomized, double-blind clinical trial comparing mitiglinide and nateglinide head-to-head in treatment-naive type 2 diabetes patients, mitiglinide demonstrated a numerically greater reduction in HbA1c from baseline (-1.11% vs. -0.76%) with a compelling safety advantage. Notably, the mitiglinide group reported zero hypoglycemic episodes, whereas 2.8% of nateglinide-treated patients experienced hypoglycemic events [1]. While the HbA1c difference did not reach formal statistical significance (p=0.06), the combined efficacy-safety profile presents a distinct clinical advantage.

HbA1c Endpoint
Trial context
Reported HbA1c change: -1.11% (mitiglinide) vs. -0.76% (nateglinide); hypoglycemia 0% vs. 2.8%.
Reported trial endpoint context; HbA1c and hypoglycemia monitoring.
16-week RCT; treatment-naive T2D patients; p=0.06.
HbA1c reduction Hypoglycemia incidence Type 2 diabetes Randomized controlled trial Clinical efficacy

Differential Onset of Therapeutic Effect: A Pharmacokinetic/Pharmacodynamic Trade-off vs. Nateglinide

PK/PD modeling in rats using a receptor-binding-dissociation model reveals that nateglinide has a significantly faster onset of therapeutic effect, characterized by a higher receptor-binding rate in the initial 10-30 minutes post-administration compared to mitiglinide [1]. This positions each compound differently for research applications: nateglinide is the better choice for ultra-rapid insulin release studies, while mitiglinide's slightly delayed onset, combined with its superior selectivity and clinical HbA1c reduction profile, makes it more suitable for studies where sustained postprandial control and minimal hypoglycemia are prioritized.

Onset Kinetics
Head-to-head
Nateglinide faster receptor-binding onset (first 30 min); mitiglinide slower but sustained profile.
Onset-rate context for insulin secretion temporal studies.
Rat PK/PD model; receptor-binding-dissociation model.
Onset of action Pharmacokinetics Pharmacodynamics Receptor-binding kinetics Postprandial glucose

Definitive Application Scenarios for Mitiglinide (CAS 145375-43-5) Based on Verified Differential Evidence


Investigations into Pancreatic Beta-Cell KATP Channel Kinetics

When performing in vitro electrophysiological studies using patch-clamp techniques on recombinant or native KATP channels, mitiglinide's well-characterized high-affinity binding (IC50=4 nM) and absolute selectivity for the pancreatic SUR1 subtype make it the ideal tool compound. Unlike repaglinide, it provides a clean pharmacological profile free from cardiac or smooth muscle channel interference, ensuring that observed effects are exclusively attributable to beta-cell KATP channel modulation [1].

Chronic In Vivo Models of Type 2 Diabetes Requiring Sustained Glycemic Control

For long-term dietary or genetically induced models of type 2 diabetes (e.g., high-fat diet/STZ rats), mitiglinide's superior HbA1c reduction (-1.11% at 16 weeks) and an absence of hypoglycemic episodes (0% incidence) compared to nateglinide establish it as the superior standard of care comparator. This profile allows for the study of glycemic control without the confounding variable of recurrent hypoglycemia [2].

Cardiovascular Safety Profiling of Insulin Secretagogues

In studies designed to evaluate the cardiovascular implications of KATP channel modulation, mitiglinide serves as the 'clean' comparator. Its 1000-fold selectivity for the pancreatic isoform means it lacks activity at cardiac SUR2A channels at therapeutic concentrations. This is in stark contrast to the non-selective secretagogue repaglinide, making mitiglinide the essential control agent to dissect pancreatic-selective drug mechanisms from those with intrinsic cardiac liabilities [1].

Application
Selection Property
Validation Focus
β-cell KATP channel electrophysiology
High SUR1 selectivity profile
SUR1-specific modulation without cardiac/smooth muscle interference
Chronic T2D model glycemic control studies
Sustained glucose-lowering endpoint profile
HbA1c change and hypoglycemic event monitoring
Cardiovascular KATP channel safety profiling
Pancreatic vs. cardiac SUR selectivity
Cardiac SUR2A off-target activity assessment
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